![molecular formula C3H8ClNS B597542 Thietan-3-amine hydrochloride CAS No. 128861-78-9](/img/structure/B597542.png)
Thietan-3-amine hydrochloride
Overview
Description
Thietan-3-amine hydrochloride is a chemical compound with the CAS Number: 128861-78-9 . It is a solid substance and has a molecular weight of 125.62 .
Molecular Structure Analysis
The linear formula of Thietan-3-amine hydrochloride is C3H8ClNS . For a more detailed structural analysis, techniques such as NMR spectroscopy can be used .Chemical Reactions Analysis
While specific chemical reactions involving Thietan-3-amine hydrochloride are not available, amines are known to act as weak organic bases . They can react with acid chlorides to form amides .Physical And Chemical Properties Analysis
Thietan-3-amine hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Water Treatment and Kinetics
Research indicates that chlorine, a widely used disinfectant in water treatment, shows varying reactivity with inorganic and organic micropollutants, including amine-containing compounds like Thietan-3-amine hydrochloride. The reactivity of chlorine with these compounds is crucial for understanding the kinetics and mechanisms involved in water purification processes. This knowledge aids in predicting the behavior of such micropollutants during chlorination, helping to optimize treatment protocols to ensure water safety and quality (Deborde & von Gunten, 2008).
Catalysis and Chemical Synthesis
Amine-functionalized compounds, including Thietan-3-amine hydrochloride, play a significant role in catalytic processes, particularly in the selective reduction of nitroaromatic compounds to aromatic amines. These reactions are vital for synthesizing various organic compounds, pharmaceuticals, and dyes. Understanding the role of amines in these catalytic processes enables the development of more efficient and selective synthetic pathways, contributing to advancements in chemical manufacturing and pharmaceutical development (Tafesh & Weiguny, 1996).
Adsorption Technology
Amine-functionalized materials, including those derived from Thietan-3-amine hydrochloride, demonstrate high adsorption capacities for perfluorinated compounds (PFCs), which are environmental pollutants of concern. The introduction of amine functionalities enhances the interaction between adsorbents and PFCs, leading to improved removal efficiencies from water and wastewater. This research contributes to the development of more effective technologies for mitigating the environmental impact of PFCs (Du et al., 2014).
Surface Chemistry for Biomolecule Immobilization
Studies on plasma methods for generating chemically reactive surfaces indicate that amine functionalities, such as those from Thietan-3-amine hydrochloride, are key for covalent biomolecule immobilization. This is particularly relevant in creating surfaces for cell colonization and biomolecule interaction studies, highlighting the importance of surface chemistry in biotechnological and medical applications (Siow et al., 2006).
Drug and Gene Delivery
The development of drug and gene delivery systems often involves the use of amine-functionalized carriers to improve solubility, stability, and targeted delivery. Research into PEGylated poly(amidoamine) (PAMAM) dendrimers, which can be derived from compounds like Thietan-3-amine hydrochloride, shows that such modifications enhance the efficacy and reduce the toxicity of these delivery systems. This opens new avenues for the therapeutic application of drugs and genetic material, potentially improving treatment outcomes for various diseases (Luong et al., 2016).
Safety and Hazards
Thietan-3-amine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
thietan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELHLMMLBSGUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725511 | |
Record name | Thietan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thietan-3-amine hydrochloride | |
CAS RN |
128861-78-9 | |
Record name | Thietan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thietan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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